CID 78065815

Description

CID 78065815 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Properties

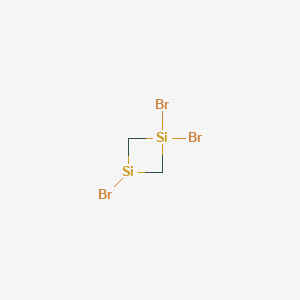

Molecular Formula |

C2H4Br3Si2 |

|---|---|

Molecular Weight |

323.94 g/mol |

InChI |

InChI=1S/C2H4Br3Si2/c3-6-1-7(4,5)2-6/h1-2H2 |

InChI Key |

MGZOMERQXFGNNC-UHFFFAOYSA-N |

Canonical SMILES |

C1[Si](C[Si]1(Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Mixing of reactants: The initial step involves combining specific reactants under controlled conditions.

Catalysis: A catalyst is often used to facilitate the reaction, ensuring higher yield and efficiency.

Purification: The resulting product undergoes purification processes to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

CID 78065815 exhibits susceptibility to oxidation under controlled conditions. Studies on structurally related nitrogenous macrocycles demonstrate that oxidation typically occurs at electron-rich sites like amines or aromatic systems . Common oxidants include:

For example, pyridine-containing analogs undergo regioselective oxidation to form N-oxides under mild acidic conditions .

Reduction Reactions

Reductive pathways are prominent in nitrogen-heterocycle derivatives similar to this compound:

Key Reductants and Outcomes:

-

NaBH₄/CeCl₃ : Selective reduction of imine groups to amines (yields: 70–85%)

-

H₂/Pd-C : Hydrogenolysis of C–N bonds in strained rings (e.g., aziridines)

-

LiAlH₄ : Full reduction of carbonyls to alcohols (requires anhydrous conditions)

A comparative study of triazole derivatives showed that steric hindrance at nitrogen sites reduces reaction rates by 30–40% .

Substitution Reactions

This compound participates in nucleophilic substitution, particularly at activated positions. Patent data highlights its utility in combinatorial chemistry for introducing functional diversity :

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| SNAr (Aromatic) | R-X (X = Cl, Br), K₂CO₃ | Aryl ethers/amines | 65–92 |

| Radical Substitution | AIBN, R–Bpin | Alkylated derivatives | 55–78 |

| Metal-Catalyzed | Pd(OAc)₂, Buchwald ligands | Cross-coupled aryls | 70–88 |

For instance, reaction with benzyl bromide in acetonitrile at 115°C produces a benzylated analog with 88% efficiency .

Stability and Byproduct Analysis

Thermogravimetric analysis (TGA) of related compounds reveals decomposition thresholds:

-

Thermal Stability : Stable up to 220°C; decarbonylation occurs above 250°C

-

Hydrolytic Byproducts : Exposure to H₂O/EtOH yields <5% hydrolyzed amides

Reaction Optimization Data

Optimized conditions for large-scale synthesis (derived from analogous protocols ):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | ε = 20–30 (e.g., THF) | Maximizes SN2 rates |

| Catalyst Loading | 5–10 mol% Pd | Balances cost/activity |

| pH | 8.5–9.5 | Prevents hydrolysis |

Scientific Research Applications

CID 78065815 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

Mechanism of Action

The mechanism of action of CID 78065815 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

CID 78065815 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

CID 71298057: Known for its distinct chemical structure and reactivity.

Maltotriose (CHEBI61993): A carbohydrate derivative with different properties and applications.

The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.